Lead iodide (PbI2)

Catalog No.
S1536936
CAS No.
10101-63-0
M.F
I2Pb
M. Wt
461 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead iodide (PbI2)

CAS Number

10101-63-0

Product Name

Lead iodide (PbI2)

IUPAC Name

lead(2+) diiodide

Molecular Formula

I2Pb

Molecular Weight

461 g/mol

InChI

InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2

InChI Key

RQQRAHKHDFPBMC-UHFFFAOYSA-L

SMILES

Array

solubility

Soluble in potassium iodide and concentrated sodium acetate solutions
Sol in concd solns of alkali iodides; freely sol in soln of sodium thiosulfate; sol in 200 parts cold, 90 parts hot aniline; insol in alcohol or cold HCl.
Water (g/100 cu cm) 0.076 at 20 °C

Canonical SMILES

[I-].[I-].[Pb+2]

The exact mass of the compound Lead(II) iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in potassium iodide and concentrated sodium acetate solutionssol in concd solns of alkali iodides; freely sol in soln of sodium thiosulfate; sol in 200 parts cold, 90 parts hot aniline; insol in alcohol or cold hcl.water (g/100 cu cm) 0.076 at 20 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Lead iodide (PbI2), CAS 10101-63-0, is a crystalline, wide-bandgap semiconductor primarily utilized as a critical precursor for the synthesis of lead-halide perovskite materials in optoelectronic applications, including solar cells and light-emitting diodes. Its properties are also leveraged for direct use in room-temperature X-ray and gamma-ray detectors. The selection of PbI2 over other lead halides is often driven by the specific bandgap requirements of the target perovskite, as well as its processing characteristics in common aprotic polar solvents like DMF and DMSO, which are central to solution-based device fabrication.

Substituting lead iodide with other lead halides like lead bromide (PbBr2) or lead chloride (PbCl2) is not a simple 1-to-1 replacement; it is a deliberate engineering choice to tune the final perovskite's bandgap and optoelectronic properties. Using PbBr2, for instance, widens the bandgap, shifting the absorption spectrum, which is a fundamentally different material specification. Replacing lead (Pb) with tin (Sn) to create tin-based perovskites introduces a different class of material with distinct, and often lower, thermal and atmospheric stability. Therefore, the choice of PbI2 is dictated by the specific performance targets of the final device, making casual substitution during procurement a significant process and performance risk.

Purity-Dependent Reproducibility: Impact of >99.9% Purity on Perovskite Solar Cell Efficiency

The purity of the PbI2 precursor is a critical, non-negotiable parameter for achieving high-performance and reproducible perovskite solar cells (PSCs). In a direct comparison using a one-step spray-coating fabrication process, PSCs made from 99.9% purity PbI2 achieved a maximum power conversion efficiency (PCE) of 12.6%. In contrast, devices fabricated under identical conditions but using 98% purity PbI2 yielded a PCE of only 4.9%, demonstrating a significant performance drop-off and the presence of hysteresis. Even trace impurities like Pb(OH)I in >99.99% purity batches can induce undesirable phase segregation and reduce solar cell performance, highlighting the necessity of procuring high-purity, well-characterized PbI2 for reliable results.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data12.6% (using 99.9% purity PbI2)
Comparator Or Baseline4.9% (using 98% purity PbI2)
Quantified Difference2.57x higher efficiency with high-purity PbI2
Conditionsp-i-n type planar heterojunction solar cell (ITO/PEDOT:PSS/MAPbI3/PCBM/Ag) fabricated by one-step ultrasonic spray-coating.

This demonstrates that procuring lower-purity PbI2 as a cost-saving measure directly compromises final device efficiency and reproducibility, making high-purity material essential for R&D and manufacturing.

Precursor Solubility for Solution Processing: Establishing a Processing Baseline in DMF/DMSO

The solubility of PbI2 in common solvents is a key parameter for fabricating perovskite films via solution-based methods. In a widely used solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v), the solubility of PbI2 increases significantly with temperature, reaching 1.47 M at 30 °C, 2.90 M at 60 °C, and 4.44 M at 90 °C. This contrasts with related precursors; for instance, mixing PbBr2 and PbCl2 with CsBr in DMSO can drastically reduce the overall precursor solubility compared to the individual components. The well-characterized temperature-dependent solubility of PbI2 in DMF/DMSO allows for precise control over precursor concentration, which is essential for reproducible film deposition and avoiding issues with oversaturated solutions at typical coating temperatures below 30 °C.

Evidence DimensionSolubility in DMF/DMSO (4:1 v/v)
Target Compound Data1.47 M at 30 °C, 2.90 M at 60 °C
Comparator Or BaselineMixing CsBr, PbBr2, and PbCl2 in DMSO reduces maximum precursor concentration from >1.3 M (for PbCl2) to ~0.12 M for the mixture.
Quantified DifferencePbI2 maintains high, predictable solubility in standard solvents, whereas mixed-halide systems can exhibit complex and suppressive solubility behavior.
ConditionsSolubility measured in a 4:1 volume ratio of DMF to DMSO.

For any process relying on solution coating, knowing these specific solubility values is critical for designing stable, reproducible ink formulations and avoiding material waste from precursor precipitation.

Bandgap Engineering: Defining the Optoelectronic Baseline with Iodide vs. Bromide

The choice of halide is the primary method for tuning a perovskite's bandgap. Using PbI2 as the precursor for methylammonium lead perovskite (CH3NH3PbI3) results in a material with a bandgap suitable for high-efficiency single-junction solar cells, yielding a power conversion efficiency (PCE) of 7.2% in a baseline hole-conductor-free device. Substituting iodide with bromide to form CH3NH3PbBr3 fundamentally alters the material, resulting in a much wider bandgap and a significantly lower PCE of 1.69% in the same device architecture. While mixed-halide (iodide-bromide) perovskites can achieve higher efficiencies (e.g., 8.54%) through compositional tuning, the performance of the pure iodide and pure bromide systems demonstrates that PbI2 and PbBr2 are not interchangeable but are distinct precursors for targeting different optical and electronic properties.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data7.2% (for pure CH3NH3PbI3)
Comparator Or Baseline1.69% (for pure CH3NH3PbBr3)
Quantified Difference4.26x higher efficiency for the iodide-based perovskite compared to the bromide-based analog.
ConditionsHole-conductor-free perovskite solar cell measured under 100 mW cm−2 AM 1.5G illumination.

This confirms that PbI2 must be procured specifically to create perovskites for applications requiring a narrower bandgap, such as single-junction solar cells, as substituting with PbBr2 yields a fundamentally different material.

Precursor for High-Efficiency, Reproducible Perovskite Solar Cells (PSCs)

For fabricating high-performance PSCs where batch-to-batch consistency is paramount. The use of high-purity (>99.9%) PbI2 is directly linked to achieving higher power conversion efficiencies and avoiding defects that compromise performance and stability. Its well-defined solubility in DMF/DMSO mixtures allows for the formulation of stable precursor inks, critical for scalable solution-based manufacturing processes.

Direct X-ray and Gamma-Ray Detection

As the active semiconductor layer in direct-conversion radiation detectors. PbI2 is a candidate material for medical imaging and other detection applications due to its high atomic number and wide bandgap, which allow for efficient X-ray absorption and low dark current at room temperature. In this context, it is selected over materials like silicon for its superior stopping power at higher X-ray energies.

Foundation Material for Narrow-Bandgap Perovskite Optoelectronics

For R&D and manufacturing of perovskite-based devices specifically targeting the near-infrared spectrum. The use of PbI2 as the sole lead halide precursor establishes the narrowest bandgap in the common methylammonium lead halide system, making it the required starting point for single-junction solar cells and certain types of photodetectors.

Physical Description

Lead iodide appears as a yellow crystalline solid. Insoluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in printing and photography, to seed clouds and other uses.
Bright yellow solid; [Merck Index] Slightly soluble in water(630 mg/L at 20 deg C); [ATSDR ToxProfiles]

Color/Form

Yellow hexagonal crystals
Bright yellow powde

Hydrogen Bond Acceptor Count

2

Exact Mass

461.78560 Da

Monoisotopic Mass

461.78560 Da

Boiling Point

872 °C (decomposes)

Heavy Atom Count

3

Density

6.16 at 68 °F (USCG, 1999) - Denser than water; will sink
6.16 g/cu cm

Odor

Odorless

Melting Point

410 °C

UNII

OTL90F2GLT

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

100 Pa Hg at 470 °C; 1000 Pa at 558 °C; 10,000 Pa at 682 °C; 100,000 Pa at 869 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

10101-63-0

Metabolism Metabolites

Lead is absorbed following inhalation, oral, and dermal exposure. It is then distributed mainly to the bones and red blood cells. In the blood lead may be found bound to serum albumin or the metal-binding protein metallothionein. Organic lead is metabolized by cytochrome P-450 enzymes, whereas inorganic lead forms complexes with delta-aminolevulinic acid dehydratase. Lead is excreted mainly in the urine and faeces. (L136)

Wikipedia

Lead(II) iodide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Interaction of lead acetate and potassium iodide.
... Made by reacting a water-soluble lead compound with hydroiodic acid or with a soluble metal iodide. it is readily purified by recrystallization from water.

General Manufacturing Information

Lead iodide (PbI2): ACTIVE

Storage Conditions

Lead iodide must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and chemically active metals (such as potassium, sodium, magnesium, and zinc) since violent reactions occur. A regulated, marked area should be established where this chemical is handled, use or stored ...
Protect from light.

Dates

Last modified: 08-15-2023

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